molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8

(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2887738
CAS No.: 2309186-57-8
M. Wt: 438.587
InChI Key: XBMJQGOZYAXULQ-UHFFFAOYSA-N
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Description

The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex chemical with a unique structure and properties. This compound, characterized by its tert-butyl, bipiperidine, and fluorophenoxy groups, exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:

  • Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.

  • Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.

  • Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.

  • Final Product Formation: : Further refinement and purification lead to the final product.

Industrial Production Methods

On an industrial scale, the production method may involve:

  • Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.

  • Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.

  • Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo:

  • Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.

  • Reduction Reactions: : Using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.

Major Products

  • Oxidation Products: : Carboxylic acids or ketones.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Studied for its reactivity and potential to form new chemical entities.

Biology

  • Evaluated for its biological activity and interactions with various biomolecules.

Medicine

  • Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.

  • Possible use in the development of novel pharmaceuticals.

Industry

  • Considered for materials science applications due to its unique structural properties.

  • Used in the synthesis of specialized polymers or advanced materials.

Mechanism of Action

The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.

  • Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)-[1,4'-bipiperidin]-1'-yl)methanone: : Lacks the fluorophenoxy group but shares the bipiperidine core.

  • (4-(Tert-butyl)phenyl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone: : Contains a methoxy group instead of fluorophenoxy.

Uniqueness

  • Fluorophenoxy Group:

  • Diverse Applications: : The specific structure of this compound allows for versatile applications across different fields, making it a valuable subject of scientific research.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJQGOZYAXULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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